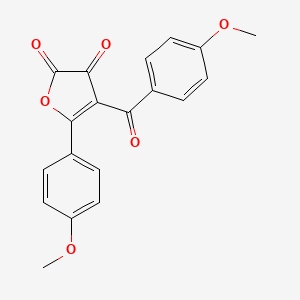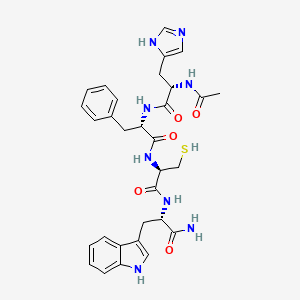
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- is a complex peptide compound that has garnered interest in various scientific fields due to its unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
化学反应分析
Types of Reactions
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteinyl residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like DTT.
Substitution: Amino acid residues can be modified through substitution reactions using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like alkyl halides for specific amino acid modifications.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
科学研究应用
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific pathways or diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Acetyl-L-tryptophanamide: A simpler analogue with similar fluorescence properties.
L-Tryptophanamide: Lacks the additional amino acids but shares the tryptophanamide core.
N-Acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl-: Similar structure but without the tryptophanamide component.
Uniqueness
L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- is unique due to its combination of multiple amino acids, which confer distinct properties such as enhanced stability, specific binding affinities, and potential for diverse modifications. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
327603-57-6 |
|---|---|
分子式 |
C31H36N8O5S |
分子量 |
632.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C31H36N8O5S/c1-18(40)36-26(13-21-15-33-17-35-21)30(43)38-25(11-19-7-3-2-4-8-19)29(42)39-27(16-45)31(44)37-24(28(32)41)12-20-14-34-23-10-6-5-9-22(20)23/h2-10,14-15,17,24-27,34,45H,11-13,16H2,1H3,(H2,32,41)(H,33,35)(H,36,40)(H,37,44)(H,38,43)(H,39,42)/t24-,25-,26-,27-/m0/s1 |
InChI 键 |
MQQBPDHRDGGUNE-FWEHEUNISA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
规范 SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


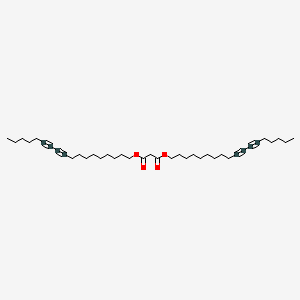
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
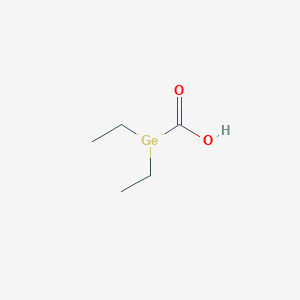
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
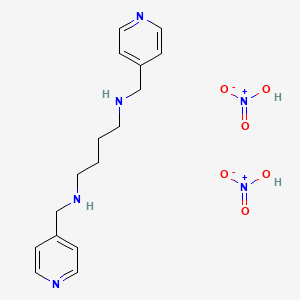


![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
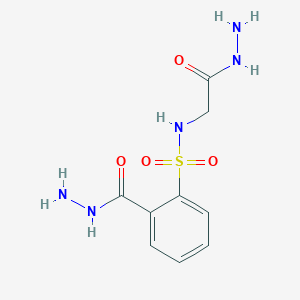
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
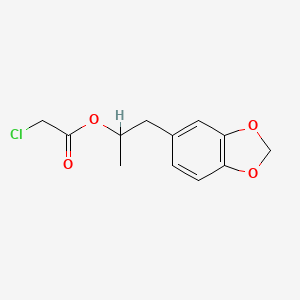
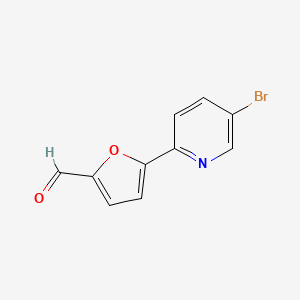
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
